N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide
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Overview
Description
N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide belongs to a class of heterocyclic compounds known as oxadiazoles. These compounds feature a five-membered ring containing two carbons, one oxygen atom, and two nitrogen atoms. The replacement of two methylene groups in the furan ring with nitrogen atoms leads to the formation of oxadiazoles. Notably, 1,3,4-oxadiazoles and 1,2,4-oxadiazoles are well-studied due to their diverse chemical and biological properties .
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide. One common method involves the cyclization of an appropriate amide with hydrazine hydrate under specific conditions. The resulting oxadiazole ring is then functionalized to introduce the phenyl group.
Industrial Production:: While industrial-scale production methods may vary, researchers typically optimize the synthetic route to achieve high yields and purity. These methods often involve efficient coupling reactions and purification steps.
Chemical Reactions Analysis
Reactions:: N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide can undergo various reactions, including:
Oxidation: Oxidative processes can modify the phenyl or oxadiazole moieties.
Reduction: Reduction reactions may lead to the formation of corresponding amines.
Substitution: Substituents on the phenyl ring can be replaced using appropriate reagents.
Hydrazine hydrate: Used for cyclization.
Acids/Bases: Employed for functional group transformations.
Metal catalysts: Facilitate coupling reactions.
Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield N-phenylbenzamide derivatives, while reduction could lead to N-phenylhydrazine derivatives.
Scientific Research Applications
N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide finds applications in various fields:
Medicinal Chemistry: Its derivatives exhibit antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities.
Drug Development: Commercial drugs like Furamizole (an antibacterial agent) and Raltegravir (an antiviral drug) contain the 1,3,4-oxadiazole ring.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide stands out due to its unique structure. Similar compounds include other oxadiazoles, such as 1,2,4-oxadiazoles and 1,3,4-oxadiazoles.
Properties
Molecular Formula |
C15H11N3O2 |
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Molecular Weight |
265.27 g/mol |
IUPAC Name |
N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C15H11N3O2/c19-13(11-7-3-1-4-8-11)16-15-17-14(20-18-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19) |
InChI Key |
QHXUBSSLVZPTLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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